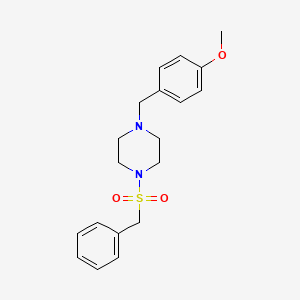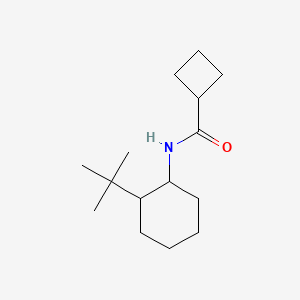
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide is an organic compound with the molecular formula C15H27NO It is characterized by a cyclobutanecarboxamide group attached to a 2-tert-butylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 2-tert-butylcyclohexylamine.
Amidation Reaction: The cyclobutanecarboxylic acid is reacted with 2-tert-butylcyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Efficient Purification: Implementing large-scale purification methods like distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted amides or other functionalized derivatives
Scientific Research Applications
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide depends on its specific application:
Biological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Pharmacological Effects: The compound may influence signaling pathways, leading to therapeutic effects like pain relief or inflammation reduction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylcyclohexyl)acetamide
- N-(2-tert-butylcyclohexyl)benzamide
- N-(2-tert-butylcyclohexyl)formamide
Uniqueness
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C15H27NO |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H27NO/c1-15(2,3)12-9-4-5-10-13(12)16-14(17)11-7-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17) |
InChI Key |
NYIUTPVRWDPTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


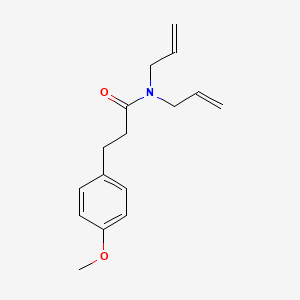
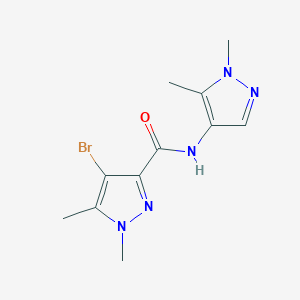
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)

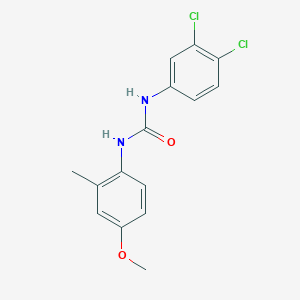
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10968490.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide](/img/structure/B10968505.png)
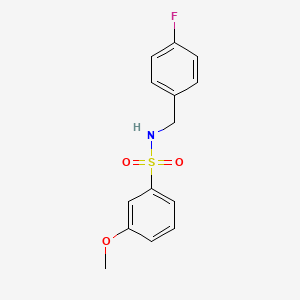
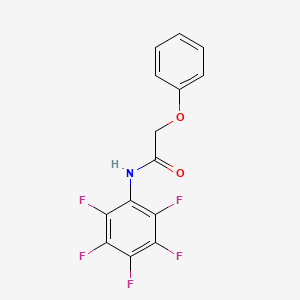
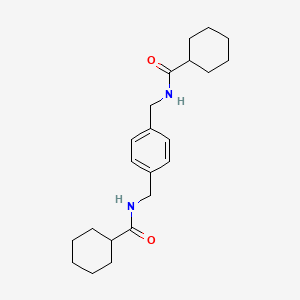
![5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B10968532.png)
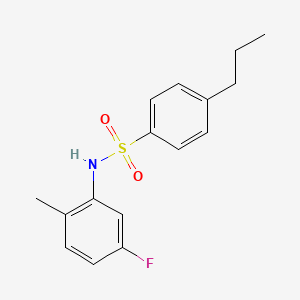
![3-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10968545.png)
